molecular formula C7H3ClF3NO3 B6322145 4-Chloro-2-nitro-6-(trifluoromethyl)phenol CAS No. 1266894-68-1

4-Chloro-2-nitro-6-(trifluoromethyl)phenol

Cat. No. B6322145
CAS RN: 1266894-68-1
M. Wt: 241.55 g/mol
InChI Key: IDLIMVJATJRKPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-nitro-6-(trifluoromethyl)phenol (4-CNTFP) is a phenolic compound that is widely used in the synthesis of other compounds and has a variety of applications in scientific research. It has a unique structure, containing a nitro group, a trifluoromethyl group, and a chlorine atom. This structure gives it unique properties, making it an important molecule for research.

Scientific Research Applications

4-Chloro-2-nitro-6-(trifluoromethyl)phenol has a variety of applications in scientific research. It is commonly used as a reagent in organic synthesis, and can be used to synthesize a variety of compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. In addition, 4-Chloro-2-nitro-6-(trifluoromethyl)phenol has been used in the synthesis of organic dyes, and has been used in the study of organic reactions and the structure of organic compounds.

Mechanism of Action

4-Chloro-2-nitro-6-(trifluoromethyl)phenol is a highly reactive compound, and its mechanism of action is not well understood. However, it is believed that the nitro group and the trifluoromethyl group are the main active sites in the molecule. The nitro group is believed to be electron-withdrawing, and the trifluoromethyl group is believed to be electron-donating. This combination of electron-withdrawing and electron-donating groups allows 4-Chloro-2-nitro-6-(trifluoromethyl)phenol to react with a variety of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-2-nitro-6-(trifluoromethyl)phenol are not well understood. However, it is believed that the nitro group and the trifluoromethyl group may have some effect on enzymes and other proteins. In addition, the chlorine atom may have some effect on the metabolism of other compounds.

Advantages and Limitations for Lab Experiments

4-Chloro-2-nitro-6-(trifluoromethyl)phenol has several advantages in lab experiments. It is relatively stable, and can be stored for long periods of time. It is also relatively easy to synthesize, and can be synthesized in high yields. However, it is also highly reactive, and must be handled with care.

Future Directions

There are a variety of potential future directions for 4-Chloro-2-nitro-6-(trifluoromethyl)phenol. As mentioned above, it has potential applications in the synthesis of pharmaceuticals, agrochemicals, and other compounds. In addition, further research could be done on the biochemical and physiological effects of 4-Chloro-2-nitro-6-(trifluoromethyl)phenol. Finally, further research could be done on the mechanism of action of 4-Chloro-2-nitro-6-(trifluoromethyl)phenol, to better understand how it interacts with other compounds.

Synthesis Methods

4-Chloro-2-nitro-6-(trifluoromethyl)phenol can be synthesized through a variety of methods. The most common method is the reaction of 4-chloro-2-nitrophenol and trifluoromethanesulfonic anhydride. This method produces 4-Chloro-2-nitro-6-(trifluoromethyl)phenol in high yields and is relatively simple. Other methods include the reaction of 4-chloro-2-nitrophenol and trifluoroacetic anhydride, the reaction of 4-chloro-2-nitrophenol and trifluoroacetic acid, and the reaction of 4-chloro-2-nitrophenol and trifluoromethanesulfonic acid.

properties

IUPAC Name

4-chloro-2-nitro-6-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO3/c8-3-1-4(7(9,10)11)6(13)5(2-3)12(14)15/h1-2,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLIMVJATJRKPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-nitro-6-(trifluoromethyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.